2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile
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Overview
Description
2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of nitrile groups at positions 5 and 6 enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes heating a mixture of o-phenylenediamine and acetic acid at 100°C for 2 hours, then cooling and adding 10% sodium hydroxide solution until the mixture becomes slightly alkaline . This process yields 2-Methylbenzimidazole, which can then be further reacted to introduce the nitrile groups at positions 5 and 6.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and isolation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized benzimidazoles.
Scientific Research Applications
2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Lacks the nitrile groups at positions 5 and 6, resulting in different reactivity and applications.
5,6-Dichloro-2-methyl-1H-benzo[d]imidazole: Contains chlorine atoms instead of nitrile groups, leading to distinct chemical properties and uses.
Uniqueness
2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile is unique due to the presence of nitrile groups at positions 5 and 6, which enhance its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H6N4 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-methyl-1H-benzimidazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C10H6N4/c1-6-13-9-2-7(4-11)8(5-12)3-10(9)14-6/h2-3H,1H3,(H,13,14) |
InChI Key |
GRWOZCKXXPGOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)C#N)C#N |
Origin of Product |
United States |
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